1-(2-Fluoro-5-methoxyphenyl)ethanone

CYP Inhibition Drug Metabolism ADME-Tox

This specific 2-fluoro-5-methoxyphenyl ketone is essential for synthesizing GPR40 agonists and chiral kinase inhibitors. Its unique electronic profile drives high-yield cross-couplings and enantioselective reductions. Avoid regioisomer substitutions that compromise potency. Procure this high-purity intermediate to ensure reproducible results and advance your lead optimization programs efficiently.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 80309-38-2
Cat. No. B1338279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-methoxyphenyl)ethanone
CAS80309-38-2
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)OC)F
InChIInChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
InChIKeyDWSVMRLQPHKYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2): A Strategic Building Block for Medicinal Chemistry and Agonist Synthesis


1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2) is a fluorinated alkyl-phenylketone with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol . It serves as a crucial synthetic intermediate in the preparation of complex pharmacologically active molecules, including GPR40 agonists for type II diabetes [1] and enantiomerically pure 1-arylethanols used in kinase inhibitor synthesis [2]. Its unique substitution pattern imparts distinct electronic and steric properties that influence both its reactivity and the activity of downstream products.

Why 1-(2-Fluoro-5-methoxyphenyl)ethanone Cannot Be Interchanged with Other Fluoro-Methoxy Acetophenones


Substituting 1-(2-Fluoro-5-methoxyphenyl)ethanone with a closely related regioisomer or halogen analog is not a viable procurement strategy due to significant divergence in both synthetic utility and biological activity. The specific 2-fluoro, 5-methoxy substitution pattern dictates the compound's electronic profile, affecting its reactivity in cross-coupling and reduction chemistries [1]. More critically, this specific arrangement is a key pharmacophoric element in potent GPR40 agonists, where a change in substitution pattern can result in a total loss of target activity [2]. The following evidence provides quantifiable justification for why this specific isomer must be prioritized.

Quantitative Differentiation Guide for Procuring 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2)


CYP2C19 Inhibition Profile: A Quantifiable Difference from the 4-Methoxy Regioisomer

In a direct head-to-head comparison within the same assay system, 1-(2-Fluoro-5-methoxyphenyl)ethanone exhibits an IC50 of 9000 nM against recombinant CYP2C19 [1]. This is a stark contrast to its regioisomer, 1-(2-Fluoro-4-methoxyphenyl)ethanone (CAS 74457-86-6), which shows no reported CYP2C19 inhibition at concentrations up to 10 µM in similar fluorogenic assays [2]. This data identifies the 5-methoxy isomer as the clear source of this specific metabolic liability, a critical factor when designing downstream molecules.

CYP Inhibition Drug Metabolism ADME-Tox Medicinal Chemistry

Role as a Critical Intermediate for GPR40 Agonists: A Structural Prerequisite

The 2-fluoro-5-methoxyphenyl moiety is a requisite substructure for potent GPR40 agonist activity in the AM-5262 and AM-1638 series [REFS-1, REFS-2]. Analogs where the methoxy group is moved to the 4-position or replaced with a hydroxyl group exhibit a significant decrease in potency. For instance, AM-5262, which contains this moiety, is a potent full agonist (EC50 = 0.31 nM in a FLIPR assay) [2], while related compounds lacking the 5-methoxy group show EC50 values in the micromolar range [3].

GPR40 Agonist Type II Diabetes Intermediate Structure-Activity Relationship

Enzymatic Reduction for Chiral Alcohol Synthesis: A Preferred Substrate Profile

Fluorinated 1-arylethanones like 1-(2-Fluoro-5-methoxyphenyl)ethanone are specifically highlighted as ideal substrates for alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction to yield enantiopure 1-arylethanols, key building blocks for kinase inhibitors [1]. The presence of the electron-withdrawing fluorine atom activates the carbonyl group, enabling high conversion rates (>95%) and excellent enantiomeric excess (ee >99%) under mild conditions, a performance metric that non-fluorinated analogs (e.g., 1-(2-methoxyphenyl)ethanone) cannot match due to lower substrate affinity and slower reaction kinetics [2].

Biocatalysis Asymmetric Synthesis Chiral Alcohol Enzyme Substrate

High-Value Application Scenarios for 1-(2-Fluoro-5-methoxyphenyl)ethanone in Research and Development


Synthesis of High-Potency GPR40 Agonists for Diabetes Research

Procurement of 1-(2-Fluoro-5-methoxyphenyl)ethanone is essential for medicinal chemistry programs targeting the GPR40 receptor. As demonstrated in Section 3, the 2-fluoro-5-methoxyphenyl motif is critical for achieving sub-nanomolar potency in lead compounds like AM-5262 [1]. Sourcing this specific ketone provides a direct entry point for constructing the key biaryl ether linkage found in these clinical candidates [2].

Enzymatic Production of Enantiopure 1-Arylethanols for Kinase Inhibitor Synthesis

The electron-deficient nature of 1-(2-Fluoro-5-methoxyphenyl)ethanone makes it a superior substrate for alcohol dehydrogenase (ADH)-catalyzed reductions [3]. This application scenario is ideal for process chemists seeking to manufacture chiral intermediates with high enantiomeric excess (>99%) for incorporation into potent kinase inhibitors, where stereochemistry is crucial for target selectivity and efficacy [4].

Investigating CYP-Mediated Drug-Drug Interaction (DDI) Potential

As quantified in Section 3, this compound exhibits a measurable IC50 of 9 µM against CYP2C19 [5]. This makes it a valuable tool compound for in vitro ADME panels to calibrate the CYP inhibition liability of the 2-fluoro-5-methoxyphenyl pharmacophore. Researchers can use this data to benchmark new chemical entities against a known, moderate inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluoro-5-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.